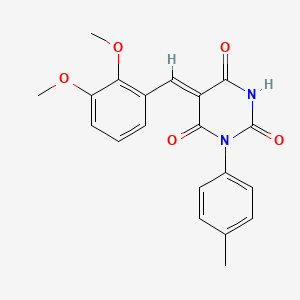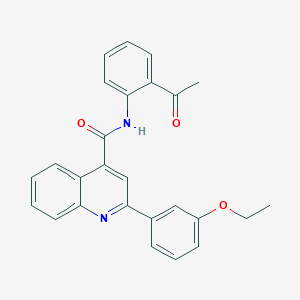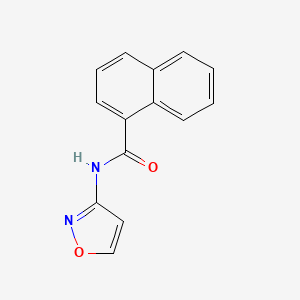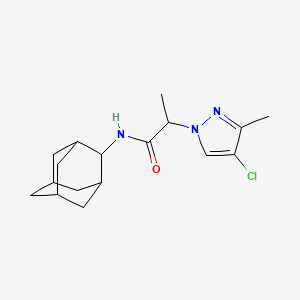![molecular formula C14H16Cl3NO2 B4821077 1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
Übersicht
Beschreibung
1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, also known as alprenolol, is a beta-blocker drug that is widely used in scientific research. It was first synthesized in the 1960s and has since been used to study the cardiovascular system and the mechanisms of beta-adrenergic receptor activation.
Wirkmechanismus
Alprenolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system on the cardiovascular system. This leads to a decrease in heart rate, blood pressure, and cardiac output. Alprenolol also has some intrinsic sympathomimetic activity, which means it can partially activate the beta-adrenergic receptors in the absence of other agonists.
Biochemical and Physiological Effects:
Alprenolol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate and cardiac output, which can be beneficial in the treatment of hypertension and other cardiovascular diseases. Alprenolol also reduces the oxygen demand of the heart, which can be useful in the treatment of angina pectoris. However, 1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride can also cause negative effects such as bronchoconstriction, hypoglycemia, and bradycardia.
Vorteile Und Einschränkungen Für Laborexperimente
Alprenolol is a widely used beta-blocker drug that has been extensively studied in the laboratory. It has several advantages for use in experiments, including its well-characterized mechanism of action, its ability to selectively block beta-adrenergic receptors, and its availability in both oral and intravenous formulations. However, 1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride also has some limitations, including its potential for negative side effects and its relatively low potency compared to other beta-blockers.
Zukünftige Richtungen
There are several future directions for research on 1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride and the beta-adrenergic receptor system. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Another area of interest is the investigation of the role of beta-adrenergic receptors in other physiological systems, such as the immune system and the central nervous system. Additionally, there is ongoing research into the use of beta-blockers in the treatment of other diseases, such as cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Alprenolol is primarily used in scientific research to study the beta-adrenergic receptor system and its role in cardiovascular function. It has been used to investigate the effects of beta-blockers on heart rate, blood pressure, and cardiac output. Alprenolol has also been used to study the mechanisms of beta-adrenergic receptor activation and the binding of other beta-blockers to these receptors.
Eigenschaften
IUPAC Name |
1-[[5-(2,4-dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2.ClH/c1-9(18)7-17-8-11-3-5-14(19-11)12-4-2-10(15)6-13(12)16;/h2-6,9,17-18H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSSZRZHOFFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820997.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4821004.png)
![(3-isopropoxyphenyl){1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B4821009.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(3,4-dimethylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4821017.png)
![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4821019.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)
![4-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4821044.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4821049.png)
![3-(4-chlorophenyl)-N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4821052.png)

![2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4821064.png)
